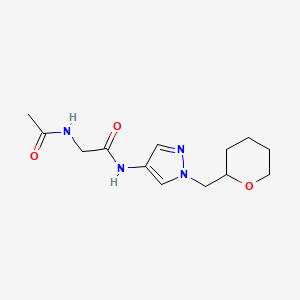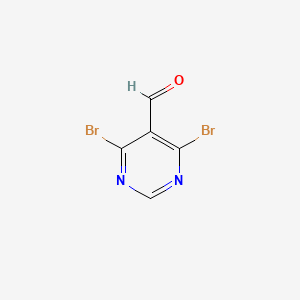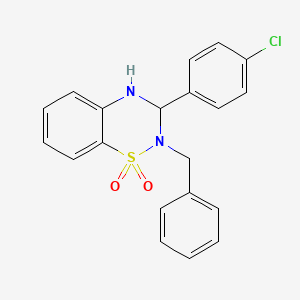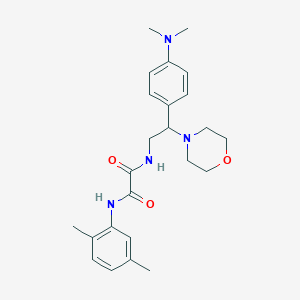
1-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine-2,5-diones are a type of nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-diones can be achieved through various synthetic strategies. One approach is ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach is the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of pyrrolidine-2,5-diones is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions of pyrrolidine-2,5-diones can be influenced by steric factors. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
Pyrrolidine-2,5-diones, like other heterocyclic compounds, have unique physicochemical properties that make them useful in drug discovery. These properties can be modified by introducing heteroatomic fragments into the molecules .科学的研究の応用
Novel Inhibitors of Lipid Peroxidation
Research on compounds like 21-amino steroids has shown significant potential in inhibiting lipid peroxidation, an important process in cellular damage and disease progression. These compounds, such as U74006F and U74500A, have demonstrated potent activity in protecting against lipid peroxidation in brain homogenates, suggesting their utility in neuroprotection and the treatment of neurological disorders (J. Braughler et al., 1987).
Synthesis of 3-Oxopiperidin-2-ones
The transformation of methyl 2-alkoxy-5-amino-2-pentenoates into novel 3-oxopiperidin-2-ones through a sulfuric acid-mediated cyclization process showcases the synthetic versatility of azetidine and pyrrolidine derivatives. This research offers a new pathway for generating compounds with potential medicinal and biological activities (Y. Dejaegher et al., 2008).
Inhibitors of Glycolic Acid Oxidase
An extensive series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has been studied as inhibitors of glycolic acid oxidase, demonstrating the potential of these compounds in therapeutic applications targeting disorders associated with oxalate production, such as kidney stones (C. Rooney et al., 1983).
Synthesis of Sulfonyl, Iminosulfonyl, Sulfamide, or Phosphonyl Substituted Pyrrolidines
The synthesis of new 4-(trifluoromethyl)pyrrolidines containing various substituents at position 3 has been achieved through 1,3-dipolar cycloaddition reactions. This research highlights the chemical flexibility and potential application of such structures in developing compounds with enhanced pharmacological properties (Yuriy N. Markitanov et al., 2016).
Fungicidal Activity of Novel Strobilurin Derivatives
The development of strobilurin derivatives containing the pyrrolidine-2,4-dione moiety has demonstrated visible fungicidal activity against several plant pathogens. This research underscores the potential agricultural applications of pyrrolidine derivatives in developing new fungicides to protect crops (L. Guihua et al., 2014).
将来の方向性
The future of pyrrolidine-2,5-diones in drug discovery looks promising. These compounds have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Researchers continue to explore new synthetic strategies and applications for these versatile compounds .
作用機序
Target of Action
Similar compounds with a pyrrolidine scaffold have been reported to show excellent potency towardsRORγt , a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Mode of Action
It’s known that the compound’s interaction with its targets leads to changes in the activity of the target proteins . The compound’s sulfonamide group and azetidinone ring may play a crucial role in this interaction.
Biochemical Pathways
Compounds targeting rorγt are known to influence the pathways involved in immune response regulation .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that the compound’s interaction with its targets leads to changes in the activity of the target proteins .
特性
IUPAC Name |
1-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-10-7-12(3-4-13(10)22-2)23(20,21)16-8-11(9-16)17-14(18)5-6-15(17)19/h3-4,7,11H,5-6,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFSPJSBYUPQKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)
![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)
![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)
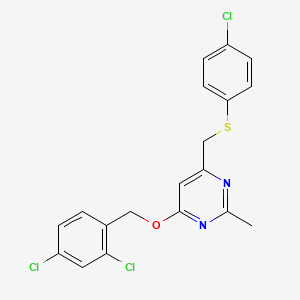
![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)
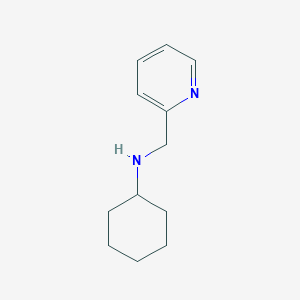
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405912.png)

![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2405917.png)
